8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound belongs to the purine family, which is known for its diverse biological activities and significant roles in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 3-methylxanthine with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various alkylating agents, acylating agents; reaction conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted purine derivatives with different functional groups.
Scientific Research Applications
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: A related purine derivative with similar chemical structure but different biological activities.
8-Hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another hydrazinyl-substituted purine with distinct properties and applications.
Uniqueness
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific hydrazinyl and alkyl substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-5(2)4-16-6-7(12-9(16)14-11)15(3)10(18)13-8(6)17/h5H,4,11H2,1-3H3,(H,12,14)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHQVIRYEBYLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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